
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
6-(5-Fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 5-fluoropyrimidin-2-thiol (5-F-PT), is an organic compound that is widely used in scientific research and laboratory experiments. It belongs to the family of heterocyclic compounds, which are characterized by the presence of one or more atoms of carbon, nitrogen and other elements in the ring structure. 5-F-PT has a wide variety of applications in organic synthesis and is used as a starting material for the synthesis of various compounds. It is also used as a reagent for the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Antiviral Potential
One of the notable applications of compounds related to 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is in antiviral research. Gerçek et al. (2022) synthesized novel compounds for the treatment of variola virus, a member of the orthopoxvirus family. The study involved the molecular modeling of these compounds, revealing strong ligand-receptor binding interactions, suggesting their potential as powerful alternatives to existing antiviral drugs like Cidofovir (Gerçek, Jumamyradova, & Senturk, 2022).
Heterocyclic Synthesis
Elian et al. (2014) explored the synthesis of heterocyclic compounds using thioxopyrimidines as building blocks. This approach led to the preparation of various derivatives with expected biological activity, highlighting the versatility of pyrimidinethiones in chemical synthesis (Elian, Abdelhafiz, & abdelreheim, 2014).
Antimicrobial and Anticancer Properties
Several studies have indicated the potential of thioxo-dihydropyrimidin derivatives in antimicrobial and anticancer treatments. For instance, Gomha et al. (2018) investigated the antimicrobial activities of novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from similar compounds. Their results showed mild activities in some derivatives, suggesting a potential role in antimicrobial treatments (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).
Corrosion Inhibition
In the field of material science, Singh et al. (2016) explored the use of thiopyrimidine derivatives as corrosion inhibitors for mild steel in hydrochloric acid. Their study revealed the high efficiency of these compounds in protecting metals, which is an important application in industrial settings (Singh, Singh, & Quraishi, 2016).
Eigenschaften
IUPAC Name |
6-(5-fluoropyridin-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-5(3-11-4-6)7-2-8(14)13-9(15)12-7/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMCYDQAMFXSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




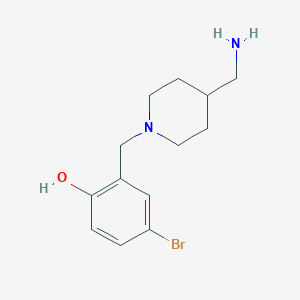

![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)
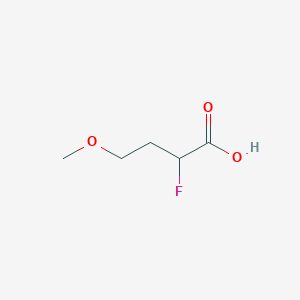


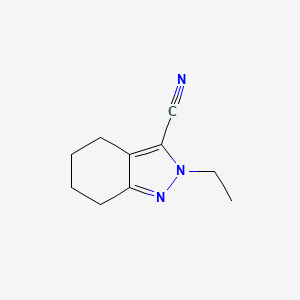
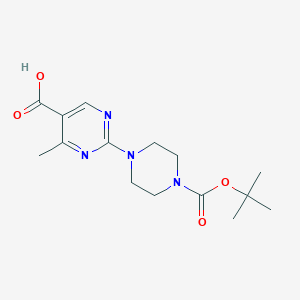

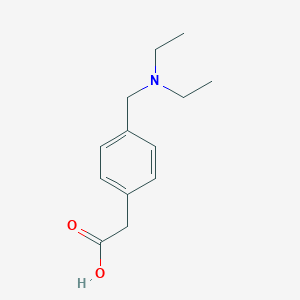


amine](/img/structure/B1474698.png)